molecular formula C12H12N2O B463237 4-methoxy-N-(2-pyrrolylidenemethyl)aniline CAS No. 80525-78-6

4-methoxy-N-(2-pyrrolylidenemethyl)aniline

Cat. No.: B463237
CAS No.: 80525-78-6
M. Wt: 200.24g/mol
InChI Key: OBFWVPAWQMRFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-pyrrolylidenemethyl)aniline is an organic compound that features a methoxy group attached to an aniline structure, with a pyrrolylidenemethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-pyrrolylidenemethyl)aniline typically involves the condensation of 4-methoxyaniline with a suitable pyrrole derivative under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-pyrrolylidenemethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(2-pyrrolylidenemethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-pyrrolylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2-pyrrolylidenemethyl)aniline is unique due to the presence of both the methoxy and pyrrolylidenemethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(1H-pyrrol-2-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-6-4-10(5-7-12)14-9-11-3-2-8-13-11/h2-9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFWVPAWQMRFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425242, DTXSID001204976
Record name Benzenamine, 4-methoxy-N-(1H-pyrrol-2-ylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [N(E)]-4-Methoxy-N-(1H-pyrrol-2-ylmethylene)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80525-78-6, 1081840-98-3
Record name Benzenamine, 4-methoxy-N-(1H-pyrrol-2-ylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [N(E)]-4-Methoxy-N-(1H-pyrrol-2-ylmethylene)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(2-pyrrolylidenemethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(2-pyrrolylidenemethyl)aniline
Reactant of Route 3
4-methoxy-N-(2-pyrrolylidenemethyl)aniline
Reactant of Route 4
4-methoxy-N-(2-pyrrolylidenemethyl)aniline
Reactant of Route 5
4-methoxy-N-(2-pyrrolylidenemethyl)aniline
Reactant of Route 6
4-methoxy-N-(2-pyrrolylidenemethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.